molecular formula C14H20N2O4S2 B4443692 1-Ethylsulfonyl-5-pyrrolidin-1-ylsulfonyl-2,3-dihydroindole

1-Ethylsulfonyl-5-pyrrolidin-1-ylsulfonyl-2,3-dihydroindole

Cat. No.: B4443692
M. Wt: 344.5 g/mol
InChI Key: DYMPANLRNATNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylsulfonyl-5-pyrrolidin-1-ylsulfonyl-2,3-dihydroindole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . The unique structure of this compound, which includes both ethylsulfonyl and pyrrolidinylsulfonyl groups, makes it a compound of interest for various scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Ethylsulfonyl-5-pyrrolidin-1-ylsulfonyl-2,3-dihydroindole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethylsulfonyl-5-pyrrolidin-1-ylsulfonyl-2,3-dihydroindole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl groups typically yields sulfoxides and sulfones, while reduction yields thiols.

Scientific Research Applications

1-Ethylsulfonyl-5-pyrrolidin-1-ylsulfonyl-2,3-dihydroindole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethylsulfonyl-5-pyrrolidin-1-ylsulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

1-Ethylsulfonyl-5-pyrrolidin-1-ylsulfonyl-2,3-dihydroindole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its dual sulfonyl groups, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

1-ethylsulfonyl-5-pyrrolidin-1-ylsulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S2/c1-2-21(17,18)16-10-7-12-11-13(5-6-14(12)16)22(19,20)15-8-3-4-9-15/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMPANLRNATNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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